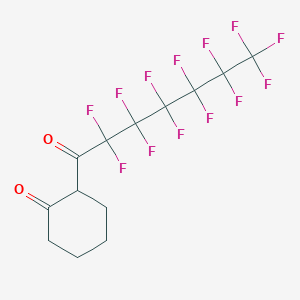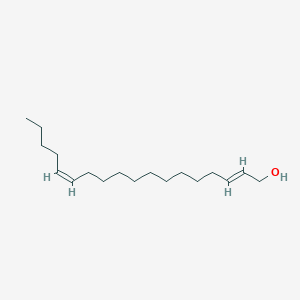
alpha-Peroxyachifolid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Peroxyachifolid is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is known to possess potent antibacterial and antifungal properties, making it a promising candidate for use in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Alpha-Peroxyachifolid has numerous potential applications in scientific research. One of the most promising applications of this compound is its use as an antibacterial and antifungal agent. Studies have shown that alpha-Peroxyachifolid is effective against a wide range of bacteria and fungi, including antibiotic-resistant strains. This makes it a promising candidate for the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of alpha-Peroxyachifolid is not yet fully understood. However, studies have shown that it works by damaging the cell membrane of bacteria and fungi, leading to cell death. This mechanism of action is similar to that of other antibacterial and antifungal agents, but alpha-Peroxyachifolid is unique in its ability to target a wide range of microorganisms.
Biochemical and Physiological Effects:
Alpha-Peroxyachifolid has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the growth of bacteria and fungi, disrupt biofilm formation, and reduce the production of virulence factors. Additionally, alpha-Peroxyachifolid has been shown to have low toxicity and is well-tolerated by mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of alpha-Peroxyachifolid for lab experiments is its broad-spectrum antibacterial and antifungal activity. This makes it a useful tool for researchers studying the mechanisms of bacterial and fungal infections. Additionally, its low toxicity and well-tolerated nature make it a safe compound to work with in the lab. However, one limitation of alpha-Peroxyachifolid is its relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are numerous potential future directions for research on alpha-Peroxyachifolid. One area of interest is the development of new antibiotics and antifungal agents based on the structure of alpha-Peroxyachifolid. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of bacterial and fungal infections. Other potential future directions include exploring the use of alpha-Peroxyachifolid in agriculture and food preservation, as well as its potential use in the development of new materials and coatings.
Eigenschaften
CAS-Nummer |
134954-21-5 |
|---|---|
Produktname |
alpha-Peroxyachifolid |
Molekularformel |
C20H24O7 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
[(2R,3R,5S,9S,11S)-3-hydroxy-2,11-dimethyl-6-methylidene-7-oxo-8,12,13-trioxatetracyclo[9.2.2.01,10.05,9]pentadec-14-en-2-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-6-10(2)16(22)25-19(5)13(21)9-12-11(3)17(23)24-14(12)15-18(4)7-8-20(15,19)27-26-18/h6-8,12-15,21H,3,9H2,1-2,4-5H3/b10-6+/t12-,13+,14-,15?,18-,19+,20?/m0/s1 |
InChI-Schlüssel |
UMHHYRUGXILZJB-MVKXAPRWSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@@]1([C@@H](C[C@@H]2[C@@H](C3C14C=C[C@@]3(OO4)C)OC(=O)C2=C)O)C |
SMILES |
CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1(C(CC2C(C3C14C=CC3(OO4)C)OC(=O)C2=C)O)C |
Synonyme |
alpha-peroxy-achifolid alpha-peroxyachifolid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



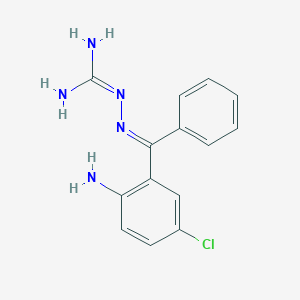
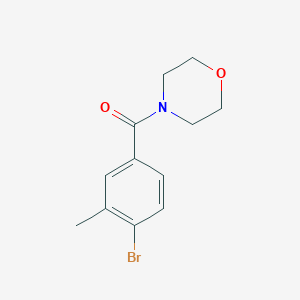
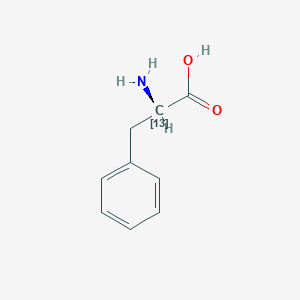

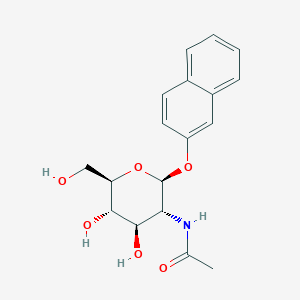
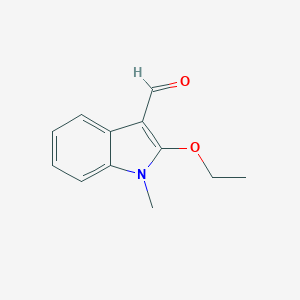
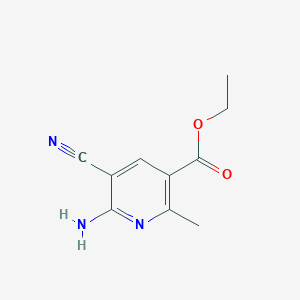

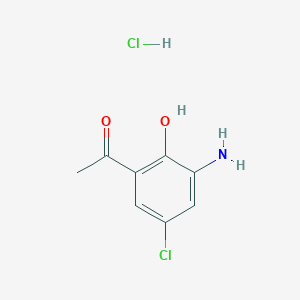
![1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B137124.png)
